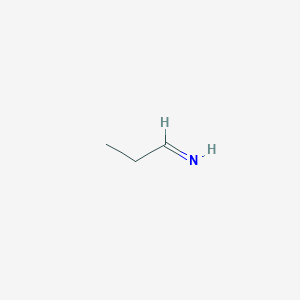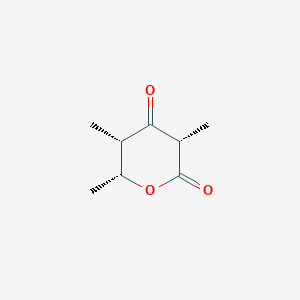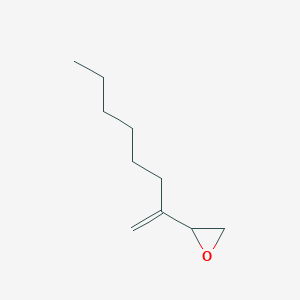
2-(Oct-1-EN-2-YL)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oct-1-EN-2-YL)oxirane is an organic compound with the molecular formula C10H18O. It is characterized by an oxirane ring (a three-membered epoxide ring) attached to an octenyl group. This compound appears as an oily liquid and is used in various chemical reactions and industrial applications .
Métodos De Preparación
2-(Oct-1-EN-2-YL)oxirane is typically synthesized through an epoxidation reaction. The most common method involves the reaction of oct-1-enyl alcohol with an oxidizing agent such as styrene peroxide or nitric acid peroxide . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirane ring.
Análisis De Reacciones Químicas
2-(Oct-1-EN-2-YL)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include peroxides for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Oct-1-EN-2-YL)oxirane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Oct-1-EN-2-YL)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
2-(Oct-1-EN-2-YL)oxirane can be compared with other similar compounds such as:
- cis-2,3-epoxybutane (c23EB)
- trans-2,3-epoxybutane (t23EB)
- 1,2-epoxybutane (12EB)
- 1,2,3,4-diepoxybutane (DEB)
- 3,3-dimethylepoxybutane (33DMEB)
These compounds share the oxirane ring structure but differ in their substituents and molecular geometry. The unique feature of this compound is the presence of the octenyl group, which imparts specific chemical properties and reactivity.
Propiedades
Número CAS |
920299-51-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-oct-1-en-2-yloxirane |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-9(2)10-8-11-10/h10H,2-8H2,1H3 |
Clave InChI |
LFRXDFAPJLMOTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


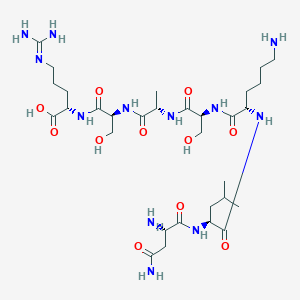
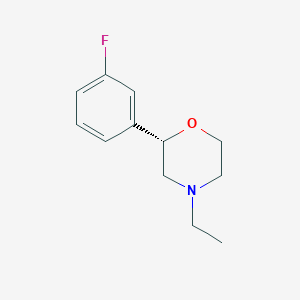
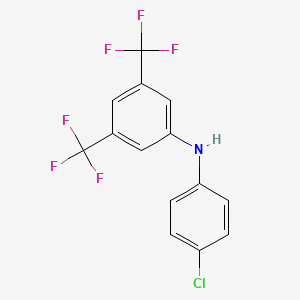
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
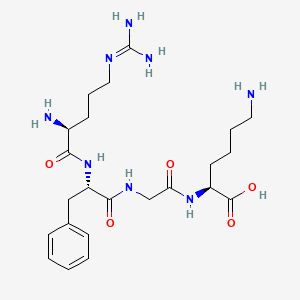
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
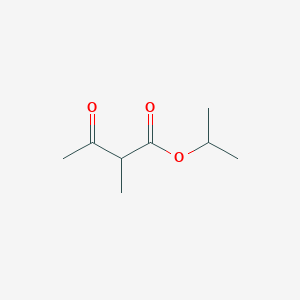
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
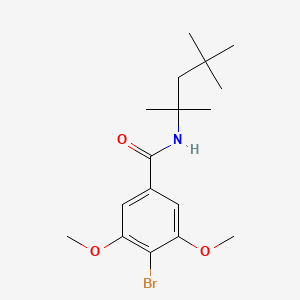
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
